1-Propargyl-1H-benzotriazole

Catalog No.
S1523326
CAS No.
142321-23-1
M.F
C9H7N3
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propargyl-1H-benzotriazole

CAS Number

142321-23-1

Product Name

1-Propargyl-1H-benzotriazole

IUPAC Name

1-prop-2-ynylbenzotriazole

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C9H7N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h1,3-6H,7H2

InChI Key

HGIJKQXOOIWWGO-UHFFFAOYSA-N

SMILES

C#CCN1C2=CC=CC=C2N=N1

Canonical SMILES

C#CCN1C2=CC=CC=C2N=N1

The exact mass of the compound 1-Propargyl-1H-benzotriazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Propargyl-1H-benzotriazole (CAS: 142321-23-1) is a bifunctional heterocyclic building block combining a terminal alkyne with a benzotriazole auxiliary. In synthetic procurement, it is primarily valued as an advanced C3-annulation unit and a specialized precursor for transition-metal catalysis. Unlike simple terminal alkynes or basic propargyl halides, the benzotriazole moiety acts as an electron-withdrawing directing group, a stabilizing auxiliary for adjacent carbanions during lithiation, and an excellent leaving group during aromatization [1]. These properties make it a highly processable and predictable reagent for the construction of complex heterocycles, combinatorial libraries, and gold-catalyzed insertion products.

Substituting 1-propargyl-1H-benzotriazole with generic alternatives like propargyl bromide or phenylacetylene typically results in synthetic failure or drastically reduced yields in complex annulations. Propargyl bromide lacks a stabilizing auxiliary, making its lithiated intermediates highly unstable and prone to uncontrolled side reactions, while also lacking a suitable leaving group to drive subsequent aromatization steps [1]. Similarly, standard terminal alkynes cannot undergo the specific 5-endo-dig cyclizations required to form α-imino gold carbenes, completely preventing their use in advanced formal σ-C-C bond insertion methodologies [2]. Consequently, for targeted heterocycle synthesis and specific gold-catalyzed workflows, the dual functionality of the benzotriazole-alkyne system is strictly non-interchangeable.

Unique Precursor for α-Imino Gold Carbene Generation and σ-C-C Insertion

In gold(I)-catalyzed heterocycle synthesis, standard terminal alkynes typically undergo simple π-activation followed by nucleophilic attack. In contrast, 1-propargyl-1H-benzotriazole acts as a highly specialized precursor that undergoes a 5-endo-dig cyclization to generate a reactive benzofused triazapentalene (an α-imino gold carbene equivalent). This unique intermediate enables unprecedented formal direct insertion into σ-carbon-carbon bonds of ynamides, yielding complex 3H-indoles with quaternary centers [1]. This transformation is structurally impossible with generic alkynes like phenylacetylene.

Evidence DimensionCarbene generation and C-C insertion capability
Target Compound DataUndergoes 5-endo-dig cyclization to form α-imino gold carbenes, enabling σ-C-C bond insertion.
Comparator Or BaselineStandard terminal alkynes (e.g., phenylacetylene)
Quantified DifferenceEnables direct σ-C-C insertion (vs. standard C-H insertion or simple π-activation).
Conditions5 mol% IPrAuNTf2 catalyst, ynamide coupling partners.

For researchers designing complex alkaloid or indole scaffolds, this compound provides a unique gold-catalyzed insertion pathway that bypasses multi-step traditional syntheses.

Superior C3-Annulation Unit for Furan and Pyrrole Synthesis

While propargyl bromide is a common three-carbon building block, it lacks a directing and stabilizing leaving group for complex annulations. 1-Propargyl-1H-benzotriazole serves as an advanced C3-annulation unit. Lithiation with n-BuLi occurs cleanly at the acetylenic proton, allowing coupling with α-bromo ketones or aromatic aldehydes. In subsequent base-catalyzed steps, the benzotriazole moiety acts as an optimal leaving group, driving aromatization to yield 2-substituted furans (53–81% yield) or pyrroles (47–60% yield) [1]. This sequential cyclization/elimination pathway is not accessible using simple propargyl halides.

Evidence DimensionHeterocycle annulation yield and mechanism
Target Compound DataYields 2-substituted furans (53-81%) and pyrroles via stabilized lithiation and benzotriazole elimination.
Comparator Or BaselinePropargyl bromide (lacks stabilizing/leaving group auxiliary)
Quantified DifferenceEnables one-pot or sequential C3-annulation to aromatic heterocycles.
Conditionsn-BuLi (-78 °C) followed by electrophile quench, then ethanolic NaOH heating.

Procurement of this benzotriazole-functionalized alkyne allows synthetic chemists to rapidly assemble polysubstituted furans and pyrroles without requiring unstable allenyl halide intermediates.

Orthogonal Reactivity for Solid-Phase Split-Pool Synthesis

In high-throughput library generation, building blocks must withstand initial scaffold assembly while retaining a handle for late-stage diversification. Unlike 1-alkyl-1H-benzotriazoles, 1-propargyl-1H-benzotriazole provides orthogonal reactivity. It can be incorporated into complex cores (such as spirooxindoles via stereoselective three-component coupling) without degradation, leaving the terminal alkyne intact. This propargyl handle then allows for quantitative late-stage elaboration via Sonogashira couplings directly on solid-phase macrobeads, ensuring high library diversity and conversion rates [1].

Evidence DimensionLate-stage functionalization handle
Target Compound DataTerminal alkyne remains intact during Lewis acid-catalyzed multi-component coupling, enabling subsequent solid-phase Sonogashira steps.
Comparator Or Baseline1-Alkyl-1H-benzotriazoles (e.g., 1-methyl-1H-benzotriazole)
Quantified DifferenceProvides an orthogonal alkyne handle for cross-coupling and library diversification.
ConditionsSolid-phase macrobead synthesis, Pd-catalyzed Sonogashira coupling.

For combinatorial chemistry and drug discovery procurement, this compound acts as a bifunctional scaffold that seamlessly integrates into both multi-component reactions and late-stage cross-coupling workflows.

Gold-Catalyzed Synthesis of Complex Indole Scaffolds

Directly leveraging its ability to form α-imino gold carbenes, this compound is the ideal starting material for synthesizing 3H-indoles with quaternary centers via formal σ-C-C bond insertion, a key structural motif in alkaloid drug discovery [1].

Modular Assembly of Polysubstituted Furans and Pyrroles

Utilizing its superior lithiation and leaving-group properties, it is a preferred C3-annulation reagent for the rapid, one-pot or sequential synthesis of highly substituted furans and pyrroles in medicinal chemistry workflows [2].

Combinatorial Library Generation via Solid-Phase Synthesis

Because the propargyl group remains orthogonal during multi-component scaffold assembly, it is highly suited for split-pool solid-phase synthesis, allowing for late-stage diversification via Sonogashira or click chemistry [3].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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